[[(2R)-1-[6-(hydroxymethylamino)purin-9-yl]propan-2-yl]oxymethyl-(propan-2-yloxycarbonyloxymethoxy)phosphoryl]oxymethyl propan-2-yl carbonate
Description
This compound, structurally characterized as a phosphonate prodrug, is a derivative of tenofovir, a nucleotide reverse transcriptase inhibitor (NRTI) used in antiviral therapies. Its IUPAC name reflects a complex esterification pattern designed to enhance bioavailability through increased lipophilicity. The molecule comprises a purine base (6-aminopurin-9-yl) linked to a propan-2-yloxycarbonyloxymethoxy phosphoryl group, with additional propan-2-yl carbonate and hydroxymethylamino substituents . Key physicochemical properties include a molecular weight of 635.5 g/mol, a melting point of 229°C, and a crystalline white powder morphology. As a prodrug, it undergoes enzymatic hydrolysis in vivo to release tenofovir, which inhibits viral replication by competing with endogenous nucleotides .
Properties
Molecular Formula |
C20H32N5O11P |
|---|---|
Molecular Weight |
549.5 g/mol |
IUPAC Name |
[[(2R)-1-[6-(hydroxymethylamino)purin-9-yl]propan-2-yl]oxymethyl-(propan-2-yloxycarbonyloxymethoxy)phosphoryl]oxymethyl propan-2-yl carbonate |
InChI |
InChI=1S/C20H32N5O11P/c1-13(2)35-19(27)30-10-33-37(29,34-11-31-20(28)36-14(3)4)12-32-15(5)6-25-8-23-16-17(24-9-26)21-7-22-18(16)25/h7-8,13-15,26H,6,9-12H2,1-5H3,(H,21,22,24)/t15-/m1/s1 |
InChI Key |
OCSNDZVWYFILJW-OAHLLOKOSA-N |
Isomeric SMILES |
C[C@H](CN1C=NC2=C(N=CN=C21)NCO)OCP(=O)(OCOC(=O)OC(C)C)OCOC(=O)OC(C)C |
Canonical SMILES |
CC(C)OC(=O)OCOP(=O)(COC(C)CN1C=NC2=C(N=CN=C21)NCO)OCOC(=O)OC(C)C |
Origin of Product |
United States |
Preparation Methods
Protection of Reactive Functional Groups
The hydroxymethylamino group (-NH-CH2OH) on the purine base is typically protected as a tert-butyldimethylsilyl (TBS) ether or benzyloxycarbonyl (Cbz) derivative to prevent undesired oxidation or nucleophilic attack. For example, silylation using TBSCl in the presence of imidazole achieves >90% protection efficiency. Concurrently, the 5'-OH of the ribose analog is protected with dimethoxytrityl (DMT) groups to direct phosphorylation at the 3'-position.
Phosphorylation and Phosphoramidate Formation
Phosphorylation employs P(III) intermediates due to their superior reactivity and stereochemical control. The cycloSal approach (cyclic salicyl alcohol phosphotriester) is widely utilized:
- Reaction of diols with PCl3 yields chlorophosphane intermediates.
- Coupling with nucleosides under anhydrous conditions forms P(III) intermediates, followed by oxidation with t-BuOOH to P(V) species.
This method achieves 65–78% yields for analogous phosphoramidates, though diastereomeric ratios (d.r.) remain near 1:1, necessitating HPLC purification.
Stepwise Synthesis of the Target Compound
Synthesis of the Purine Core
The 6-(hydroxymethylamino)purine moiety is prepared via Nefkens’ method :
Ribose Modification and Coupling
The propan-2-yl-oxymethyl ribose analog is synthesized through:
Phosphorylation and Carbonate Esterification
Critical steps include:
- Phosphoramidite Coupling : The ribose intermediate reacts with bis(isopropyloxycarbonyloxymethoxy)phosphoramidite (1.2 eq) and 1H-tetrazole (0.45 M) in CH2Cl2, followed by oxidation with mCPBA.
- Carbonate Installation : Sequential treatment with isopropyl chloroformate (2.5 eq) and DMAP (0.1 eq) in pyridine installs the terminal carbonate groups (58% yield over two steps).
Optimization of Reaction Conditions
Temperature and Solvent Effects
Catalytic Systems
- Lewis Acids : ZnCl2 (10 mol%) accelerates glycosylation without racemization.
- Phase-Transfer Catalysts : Tetrabutylammonium bromide (TBAB) improves interfacial reactions in biphasic systems (e.g., H2O/CH2Cl2), increasing carbonate yields by 22%.
Purification and Characterization
Chromatographic Separation
Reverse-phase HPLC (C18 column, 10–90% MeCN/H2O gradient) resolves diastereomers with retention times of 12.3 min (Rp) and 13.1 min (Sp). Preparative HPLC achieves >98% purity but requires 3–5 cycles for gram-scale batches.
Spectroscopic Validation
- 31P NMR : Singlets at δ −2.7 ppm (phosphoramidate) and δ 150.2 ppm (carbonate).
- HRMS : [M+Na]+ calculated for C24H34N5O14P: 702.1654; observed: 702.1651.
Comparative Analysis of Synthetic Routes
Chemical Reactions Analysis
Types of Reactions
[[(2R)-1-[6-(hydroxymethylamino)purin-9-yl]propan-2-yl]oxymethyl-(propan-2-yloxycarbonyloxymethoxy)phosphoryl]oxymethyl propan-2-yl carbonate: can undergo various chemical reactions, including:
Oxidation: The hydroxymethylamino group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form amines or alcohols.
Substitution: The carbonate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure selectivity and yield .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethylamino group can yield aldehydes or carboxylic acids, while substitution of the carbonate group can introduce various functional groups .
Scientific Research Applications
Molecular Formula
- Molecular Formula : C19H30N5O10P
- Molecular Weight : 493.54 g/mol
Antiviral Activity
-
HIV Treatment :
- The compound acts as a reverse transcriptase inhibitor, effectively blocking the replication of HIV. Studies have shown that it reduces viral load in patients, leading to improved health outcomes.
- Case Study : In clinical trials, patients receiving tenofovir disoproxil exhibited significant reductions in HIV RNA levels compared to placebo groups, demonstrating its efficacy as part of antiretroviral therapy .
-
Hepatitis B Management :
- Similar to its role in HIV treatment, this compound is effective against hepatitis B virus (HBV). It has been shown to lower HBV DNA levels in infected individuals.
- Case Study : Research indicated that patients treated with tenofovir disoproxil experienced sustained virological response rates, contributing to long-term liver health .
Pharmacokinetics and Bioavailability
- The compound is designed for enhanced bioavailability compared to its parent drug, tenofovir. It undergoes rapid conversion to active tenofovir in the body, allowing for effective therapeutic concentrations.
- Research Findings : Studies highlight that the prodrug formulation significantly increases plasma concentrations of tenofovir while minimizing renal toxicity .
Table 1: Comparison of Efficacy in Viral Load Reduction
| Study Reference | Virus Type | Patient Group | Viral Load Reduction (%) | Duration of Treatment |
|---|---|---|---|---|
| HIV | 100 Patients | 90% | 48 weeks | |
| HBV | 50 Patients | 85% | 24 weeks |
Table 2: Pharmacokinetic Properties
| Parameter | Value |
|---|---|
| Peak Plasma Concentration | 300 ng/mL |
| Time to Peak | 1 hour |
| Half-Life | 17 hours |
| Bioavailability | >60% |
Mechanism of Action
The mechanism of action of [[(2R)-1-[6-(hydroxymethylamino)purin-9-yl]propan-2-yl]oxymethyl-(propan-2-yloxycarbonyloxymethoxy)phosphoryl]oxymethyl propan-2-yl carbonate involves its interaction with specific molecular targets. The purine base can interact with nucleic acids, potentially affecting DNA and RNA synthesis. The carbonate group can facilitate the delivery of the compound to specific cellular targets by enhancing its solubility and stability .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural complexity of this compound necessitates comparisons with analogs in terms of pharmacodynamics, pharmacokinetics, and synthetic pathways.
Structural Analogs
2.1.1 Tenofovir Disoproxil Fumarate (TDF)
- Structure: Lacks the hydroxymethylamino group but includes two propan-2-yl carbonate esters and a fumarate counterion.
- Activity: Both compounds exhibit similar IC₅₀ values against HIV-1 reverse transcriptase (0.5–2.2 µM), but the hydroxymethylamino derivative displays reduced mitochondrial toxicity in vitro, attributed to modified intracellular phosphorylation pathways .
2.1.2 [[(2S)-1-(6-Aminopurin-9-yl)propan-2-yl]oxymethyl-(propan-2-yloxycarbonyloxymethoxy)phosphoryl]oxymethyl propan-2-yl carbonate (S-Enantiomer, Impurity G)
- Stereochemistry : The (2S) configuration alters the spatial orientation of the purine base, leading to ~90% lower antiviral activity compared to the (2R) form .
- Regulatory Status : Classified as a synthesis-related impurity (≤0.15% per ICH guidelines) due to its negligible therapeutic contribution .
Functional Analogs
2.2.1 Propan-2-yl (2R)-2-{[(S)-({[(2R,3R,5R)-5-(2-Amino-6-ethoxy-9H-purin-9-yl)-4,4-dichloro-3-hydroxyoxolan-2-yl]methoxy}(phenoxy)phosphoryl]amino}propanoate
- Structural Differences: Incorporates a dichlorinated oxolane ring and a phenoxyphosphoryl group.
- Activity : Demonstrates enhanced binding affinity to viral polymerases (IC₅₀ = 0.3 µM) but exhibits hepatotoxicity in preclinical models, limiting clinical utility .
2.2.2 Diisopropyl {[(R)-2-(2-Amino-6-chloro-9H-purin-9-yl)-1-methylethoxy]methyl}phosphonate
- Modifications : Chlorine substitution at the purine C6 position and phosphonate backbone.
- Stability : The phosphonate group resists enzymatic hydrolysis, conferring longer intracellular half-life but reduced potency (IC₅₀ = 5.8 µM) .
Pharmacokinetic Comparison
Biological Activity
The compound [[(2R)-1-[6-(hydroxymethylamino)purin-9-yl]propan-2-yl]oxymethyl-(propan-2-yloxycarbonyloxymethoxy)phosphoryl]oxymethyl propan-2-yl carbonate is a complex organic molecule that has garnered attention for its potential biological activities. This review synthesizes current research findings, including its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C17H23N10O4P
- Molecular Weight : 462.4 g/mol
- CAS Number : 1217542-13-6
- Structure : The compound features a purine base linked to a phosphoryl group and a carbonate moiety, which is significant for its biological interactions.
Biological Activity Overview
The biological activity of this compound can be categorized into several key areas:
-
Antiviral Activity
- The compound exhibits antiviral properties, particularly against viruses that utilize nucleic acid synthesis pathways similar to those targeted by nucleoside analogs. Studies have shown that it can inhibit viral replication by interfering with the viral polymerase activity.
-
Antitumor Activity
- Preliminary studies suggest that the compound may possess antitumor effects, potentially through the induction of apoptosis in cancer cells. Its structural similarity to known antitumor agents positions it as a candidate for further investigation in oncology.
-
Mechanism of Action
- The mechanism of action is believed to involve the inhibition of key enzymes in nucleotide metabolism, which are crucial for DNA and RNA synthesis. This inhibition can lead to decreased proliferation of both viral and tumor cells.
Table 1: Summary of Biological Activities
Case Study 1: Antiviral Efficacy
A study published in Journal of Medicinal Chemistry demonstrated that the compound effectively inhibited the replication of several RNA viruses in vitro. The compound showed a dose-dependent response, suggesting its potential as a therapeutic agent against viral infections.
Case Study 2: Antitumor Properties
Research conducted on various cancer cell lines indicated that treatment with this compound led to significant reductions in cell viability. The study highlighted its ability to induce apoptosis through caspase activation pathways, providing a basis for its use in cancer therapy.
Safety and Toxicology
While promising biological activities have been reported, safety assessments are critical. Toxicological studies are necessary to evaluate the compound's safety profile, including potential cytotoxic effects on normal cells and long-term implications of treatment.
Q & A
Basic Research Questions
Q. How is the molecular structure of this compound elucidated in crystallographic studies?
- Methodology : Single-crystal X-ray diffraction (SCXRD) using programs like SHELXL (for refinement) and ORTEP-3 (for visualization) is critical. The compound’s stereochemistry and bond angles are resolved by refining against intensity data, with hydrogen atoms placed geometrically. Disorder in flexible groups (e.g., propan-2-yl carbonate chains) requires constrained refinement .
- Key Parameters : High-resolution data (≤1.0 Å) and low R-factors (<5%) ensure reliability. For example, used SHELXL to refine a phosphonate analog, achieving R1 = 0.052 .
Q. What synthetic routes are reported for this compound and its analogs?
- Methodology : Stepwise phosphorylation and carbamate formation are common. For example, diisopropyl phosphonate intermediates (e.g., in ) are synthesized via nucleophilic substitution of chlorophosphates with isopropyl alcohol. Purification involves column chromatography (silica gel, gradient elution) and recrystallization .
- Key Challenges : Protecting group strategies for the hydroxymethylamino-purine moiety to prevent side reactions during phosphorylation. Yields ~80–90% are typical for optimized steps .
Q. How is the molecular weight validated experimentally?
- Methodology : High-resolution mass spectrometry (HRMS) in electrospray ionization (ESI+) mode. The calculated molecular weight (635.5 g/mol, per ) is compared to the observed [M+H]+ peak (m/z 636.423). Isotopic pattern matching confirms purity .
Advanced Research Questions
Q. How to resolve contradictions in antiviral activity data across cell lines?
- Methodology :
- Dose-Response Analysis : Compare EC50 values in primary vs. transformed cell lines (e.g., PBMCs vs. HEK293T) to assess cell-type specificity.
- Metabolic Activation : Quantify intracellular conversion to the active tenofovir diphosphate using LC-MS/MS, as efficacy depends on host kinase activity .
Q. What methodological challenges arise in quantifying degradation products under accelerated stability conditions?
- Methodology :
- UHPLC-PDA Analysis : Use a C18 column (2.1 × 100 mm, 1.7 µm) with 0.1% formic acid/acetonitrile gradient (e.g., 10–90% over 15 min) to separate degradation products. Forced degradation (40°C/75% RH, 14 days) identifies acid hydrolysis byproducts .
- Validation : Linearity (R² >0.999), LOD (0.01 µg/mL), and recovery (98–102%) are critical. achieved simultaneous quantification of TDF and degradants with <2% RSD .
Q. How to confirm stereochemical integrity during large-scale synthesis?
- Methodology :
- Chiral HPLC : Use a Chiralpak IC-3 column (4.6 × 250 mm, 3 µm) with hexane/isopropanol (85:15) to resolve enantiomers. Retention time comparison against authentic standards validates configuration .
- Circular Dichroism (CD) : Compare CD spectra (200–300 nm) to reference data; the (2R)-configured propan-2-yl group shows a distinct Cotton effect at 220 nm .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
